4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine
Description
4,6-Dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a pyrimidine derivative characterized by a 4,6-dimethylpyrimidin-2-amine core substituted with an oxan-3-ylmethyl (tetrahydropyran-3-ylmethyl) group. The oxan-3-ylmethyl substituent introduces stereoelectronic and steric effects that influence molecular interactions, solubility, and bioavailability.
Properties
IUPAC Name |
4,6-dimethyl-N-(oxan-3-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-6-10(2)15-12(14-9)13-7-11-4-3-5-16-8-11/h6,11H,3-5,7-8H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXLXOPLCIHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCOC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-like Cyclocondensation
This method involves the reaction of β-keto esters, aldehydes, and urea derivatives. For example, ethyl acetoacetate reacts with urea and an aldehyde precursor under acidic conditions to form dihydropyrimidinones, which are subsequently oxidized to pyrimidines.
Representative Conditions :
| Reactants | Catalyst | Temperature | Yield |
|---|---|---|---|
| Ethyl acetoacetate, urea, formaldehyde | HCl (conc.) | 80°C, 6h | 65–70% |
Oxidation of the dihydropyrimidinone intermediate to the aromatic pyrimidine is achieved using potassium permanganate in acidic media.
Guanidine-Mediated Cyclization
Guanidine hydrochloride reacts with 1,3-diketones or α,β-unsaturated ketones to form 2-aminopyrimidines. For instance, acetylacetone and guanidine in ethanol under reflux yield 4,6-dimethylpyrimidin-2-amine, which serves as the precursor for further functionalization.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.
Introduction of Methyl Groups
Methyl groups at positions 4 and 6 are introduced either during ring formation or via post-cyclization modifications.
Direct Methylation During Cyclization
Using pre-methylated reactants (e.g., acetylacetone) ensures methyl groups are incorporated into the pyrimidine ring from the outset, avoiding the need for later substitution.
Post-Synthesis Methylation
When methyl groups cannot be introduced during cyclization, electrophilic methylation agents like methyl iodide or dimethyl sulfate are employed.
Example Protocol :
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Substrate : 4,6-Dichloropyrimidin-2-amine
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Methylation Agent : Methylmagnesium bromide (Grignard reagent)
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Conditions : THF, −10°C, 2h
N-Alkylation with Oxan-3-ylmethyl Group
The oxan-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
The primary amine at position 2 reacts with oxan-3-ylmethyl bromide in the presence of a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Time | 12h |
| Yield | 75% |
Side reactions, such as over-alkylation, are mitigated by using a slight excess of the amine.
Reductive Amination
An alternative approach involves condensing 4,6-dimethylpyrimidin-2-amine with oxan-3-ylmethyl ketone followed by reduction.
Procedure :
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Condensation : Pyrimidine amine + oxan-3-ylmethyl ketone → Schiff base (imine).
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Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol, room temperature, 6h.
Advantages : Higher selectivity and milder conditions compared to alkylation.
Purification and Characterization
Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, 4H, oxane CH₂), 2.35 (s, 6H, CH₃), 3.40–3.60 (m, 3H, oxane CH and NCH₂), 6.50 (s, 1H, pyrimidine H-5).
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MS (ESI+) : m/z 236.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Biginelli cyclization + post-methylation | Scalable, inexpensive reagents | Multiple steps, moderate yields | 60–70% |
| Guanidine cyclization + reductive amination | High selectivity, mild conditions | Requires specialized catalysts | 75–80% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve heat transfer and reduce reaction times. A patent describes a telescoped process where ring formation, methylation, and N-alkylation occur in sequence without intermediate isolation.
Key Parameters :
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Residence Time : 30 minutes per step.
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Catalyst : Heterogeneous Pd/C for hydrogenation steps.
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Purity : >99% after crystallization.
Recent advances include enzymatic catalysis for asymmetric synthesis and microwave-assisted reactions to accelerate cyclization. For example, lipase-catalyzed transesterification improves regioselectivity in methyl group introduction .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-amine Derivatives
Structural Analogues and Substituent Effects
The pyrimidin-2-amine scaffold is versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Complexity and Bioactivity: The phenyl-triazole-pyrazole substituent in C08743791 enables hydrophobic interactions with residues like V143 and V147 in Cdc34, critical for enzymatic inhibition . The oxan-3-ylmethyl group in the target compound likely enhances solubility compared to non-polar substituents (e.g., benzimidazole in ), though this requires experimental validation.
Crystallinity and Stability :
- The benzimidazole analog () exhibits high crystallinity (low R factor of 0.044), suggesting stable packing interactions. The oxan group’s conformational flexibility may reduce crystallinity but improve bioavailability.
Pharmacokinetic Modifications :
Computational and Experimental Insights
- C08743791 : Molecular dynamics simulations highlight its role in binding hydrophobic pockets of Cdc34, with the pyrimidine core anchoring the scaffold . This suggests that substituent bulkiness (e.g., oxan vs. phenyl-triazole) could modulate binding affinity.
- N-Butyl-biphenyl-tetrazole analog : The tetrazole group’s acidity (pKa ~4.9) may enhance interactions with basic residues in targets like angiotensin receptors , whereas the oxan group’s neutrality might favor different targets.
Biological Activity
4,6-Dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structure that includes two methyl groups at positions 4 and 6 and an oxan-3-ylmethyl group attached to the nitrogen at position 2. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antiviral properties, as well as its applications in drug development and agrochemicals .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 1182995-84-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which can lead to antimicrobial effects. The presence of the oxan-3-ylmethyl group enhances its reactivity, allowing for various modifications that can affect its biological properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an essential enzyme for bacterial DNA synthesis .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of pyrimidine derivatives against various viruses. The results indicated that modifications at the nitrogen positions could enhance activity against viral replication pathways.
- Anticancer Activity : Another investigation focused on the potential of pyrimidine compounds in inhibiting cancer cell proliferation. The findings suggested that structural variations, including the introduction of oxan groups, could significantly affect cytotoxicity against specific cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrimidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4,6-Dimethyl-2-pyrimidinamine | Lacks oxan group | Lower versatility in reactions |
| 4,6-Dimethyl-N-phenylpyrimidin-2-amine | Contains a phenyl group | Different chemical properties |
| 4,6-Dimethyl-N-[oxan-3-yloxy]pyrimidin | Similar structure but with an ether linkage | Potentially different biological effects |
The presence of the oxan group in this compound enhances its biological activity and reactivity compared to other similar compounds .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Structural Optimization : Exploring modifications to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine, and how do reaction conditions impact yield?
- Methodological Answer: Multi-step organic synthesis is typically employed, involving nucleophilic substitution or coupling reactions. Catalysts such as palladium or copper are often used to facilitate bond formation, with solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction temperatures (e.g., 80–120°C) and stoichiometric ratios of reagents are critical for optimizing yield. For example, the oxan-3-ylmethyl group may require protection/deprotection steps to avoid side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions and hydrogen bonding patterns.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity by detecting trace impurities.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, especially for fluorinated or heterocyclic moieties .
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. For instance, hydrogen bonding between the pyrimidine N-H group and oxane oxygen can stabilize the crystal lattice. Comparative analysis with similar derivatives (e.g., 4,6-dimethylpyrimidin-2-amines) reveals conformational flexibility influenced by steric effects from the oxan-3-ylmethyl group .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and binding interactions with biological targets (e.g., kinases)?
- Methodological Answer:
- Molecular Docking: Screens potential binding pockets in target proteins (e.g., ATP-binding sites in kinases) using software like AutoDock.
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions.
- Molecular Dynamics (MD) Simulations: Models solvation effects and conformational stability over time .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl groups on pyrimidine, oxane ring size) and assay biological activity.
- Comparative Crystallography: Analyze binding modes of analogs (e.g., N-(4-methoxyphenyl) derivatives) to identify key interactions.
- Metabolic Stability Assays: Evaluate cytochrome P450 interactions to optimize pharmacokinetics .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer:
- Standardized Assay Conditions: Control variables like pH, temperature, and solvent composition to ensure reproducibility.
- Orthogonal Validation: Use multiple assays (e.g., fluorescence polarization and surface plasmon resonance) to cross-verify binding affinities.
- Meta-Analysis: Apply statistical frameworks to reconcile data across studies, considering batch effects or instrumentation differences .
Q. How do hydrogen bonding and π-stacking interactions influence the compound’s solid-state stability and solubility?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures thermal stability linked to intermolecular forces.
- Solubility Studies: Correlate solvent polarity with dissolution rates, guided by Hansen solubility parameters.
- Crystallographic Data: Hydrogen bonds (e.g., N-H···O) and π-π interactions (pyrimidine-aromatic systems) are quantified via X-ray data (e.g., bond distances of 2.8–3.2 Å for H-bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
